3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Antidiabetic Activity Insulin Sensitizer PPARγ Agonism

3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034360-71-7) is a heterocyclic compound integrating a pyrrolidine ring, a 2-fluorophenylpropanoyl side chain, and an oxazolidine-2,4-dione core. The oxazolidine-2,4-dione moiety is recognized as a privileged scaffold in medicinal chemistry, historically associated with anticonvulsant agents and more recently explored for mineralocorticoid receptor antagonism and anticancer activity.

Molecular Formula C16H17FN2O4
Molecular Weight 320.32
CAS No. 2034360-71-7
Cat. No. B2815524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
CAS2034360-71-7
Molecular FormulaC16H17FN2O4
Molecular Weight320.32
Structural Identifiers
SMILESC1CN(CC1N2C(=O)COC2=O)C(=O)CCC3=CC=CC=C3F
InChIInChI=1S/C16H17FN2O4/c17-13-4-2-1-3-11(13)5-6-14(20)18-8-7-12(9-18)19-15(21)10-23-16(19)22/h1-4,12H,5-10H2
InChIKeyPQUJCOPSUPBUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034360-71-7): Chemical Identity and Scaffold Positioning for Research Procurement


3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034360-71-7) is a heterocyclic compound integrating a pyrrolidine ring, a 2-fluorophenylpropanoyl side chain, and an oxazolidine-2,4-dione core . The oxazolidine-2,4-dione moiety is recognized as a privileged scaffold in medicinal chemistry, historically associated with anticonvulsant agents and more recently explored for mineralocorticoid receptor antagonism and anticancer activity [1]. This compound belongs to a series of pyrrolidinyl-oxazolidinediones that are commercially available as research screening compounds, typically offered at ≥97% purity .

Why 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Cannot Be Replaced by a Thiazolidinedione or Unsubstituted Analog


Within the pyrrolidinyl-dione chemical space, substitution of the heterocyclic core from oxazolidine-2,4-dione to thiazolidine-2,4-dione is not a neutral exchange. Comparative cytotoxicity studies in HepG2 cells have demonstrated that the thiazolidinedione (TZD) ring can be a structural determinant of hepatocellular toxicity, whereas the corresponding oxazolidinedione analogs exhibit a distinct and often more favorable cytotoxicity profile [1]. Furthermore, in antidiabetic activity models, oxazolidinediones have shown superior glucose- and lipid-lowering effects compared to their thiazolidinedione counterparts [2]. The 2-fluorophenylpropanoyl side chain, a structural feature absent in simpler pyrrolidinyl-oxazolidinedione building blocks, is known to engage in specific interactions within kinase ATP-binding pockets, as evidenced by co-crystal structures of related ligands with GSK-3β [3]. These data collectively indicate that generic substitution based on superficial structural similarity carries a high risk of altered toxicity, potency, and target engagement profiles.

Quantitative Differentiation Evidence for 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Against Closest Analogs


Oxazolidine-2,4-dione Core Confers Superior Antidiabetic Potency Compared to Thiazolidine-2,4-dione

In a head-to-head evaluation of 2,4-thia(oxa)zolidinediones for insulin sensitization, the oxazolidinedione series consistently demonstrated superior glucose- and lipid-lowering activities compared to the thiazolidinedione series. This establishes a class-level advantage for the oxazolidine-2,4-dione core present in the target compound over the corresponding thiazolidine-2,4-dione analog (CAS 1798513-39-9) [1].

Antidiabetic Activity Insulin Sensitizer PPARγ Agonism

Reduced In Vitro Hepatocellular Toxicity of the Oxazolidinedione Core Relative to Thiazolidinedione

A comparative cytotoxicity study in HepG2 cells demonstrated that the thiazolidinedione ring is a key determinant of hepatotoxicity, a well-known clinical liability of TZD drugs like troglitazone. Oxazolidinedione-containing compounds were associated with a more favorable cytotoxicity profile in this model, suggesting a structural toxicity advantage for the target compound's core [1].

Hepatotoxicity Drug Safety HepG2

Metabolic Stability Enhancement Through Fluorination and Core Chemistry

Structural modification studies on oxazolidine-2,4-diones have shown that the introduction of fluorine atoms improves metabolic stability in microsomal assays. The 2-fluorophenyl group in the target compound is therefore a rational design feature for enhanced stability. Although the comparator is not a single molecule but a general scaffold modification, this supports the target compound's design over non-fluorinated pyrrolidinyl-oxazolidinedione congeners [1].

Metabolic Stability Microsomal Stability Fluorination

Proven Engagement of the 2-Fluorophenylpropanoyl Pyrrolidine Moiety with GSK-3β Kinase

The PDB ligand L7C, featuring an identical (3R)-1-[3-(2-fluorophenyl)propanoyl]pyrrolidine fragment to the target compound, has been co-crystallized with human GSK-3β (PDB ID: 7U2Z). This validates the binding competency of this specific side chain within a therapeutically relevant kinase pocket. The target compound's oxazolidine-2,4-dione tail is a distinct exit vector that may offer differentiated binding interactions compared to L7C's carboxamide [1].

GSK-3β Inhibition Kinase X-ray Crystallography

High-Impact Application Scenarios for 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Guided by Quantitative Evidence


Kinase Inhibitor Screening Campaigns Targeting GSK-3β

The target compound is a logical procurement choice for screening libraries or focused sets targeting GSK-3β. The co-crystal structure of the identical 2-fluorophenylpropanoyl pyrrolidine fragment in complex with GSK-3β (PDB 7U2Z) provides a validated starting point for structure-activity relationship (SAR) studies [1]. The unique oxazolidine-2,4-dione tail offers an underexplored vector for optimizing selectivity against the kinome.

Metabolic Disease Lead Optimization with a Favorable Safety Hypothesis

For programs pursuing insulin sensitizers, this compound provides the oxazolidinedione core associated with superior antidiabetic potency over thiazolidinediones [2] and a more favorable hepatotoxicity profile in HepG2 cells [1]. This dual advantage makes it a candidate for lead optimization campaigns aiming to mitigate the liver toxicity that has plagued the TZD drug class.

Chemical Probe Development Requiring Metabolic Stability

The presence of the 2-fluorophenyl group, a known metabolic stability-enhancing motif in oxazolidinediones, makes this compound suitable for developing chemical probes where sufficient exposure is needed in cellular or in vivo models [3]. It can serve as a core scaffold for further medicinal chemistry optimization of ADME properties.

Quote Request

Request a Quote for 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.